N-(3,4-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3,4-Dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 3,4-dimethylphenyl group attached to the acetamide nitrogen and a 4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazole moiety linked via a sulfanyl bridge. This structure combines a hydrophobic aromatic system (3,4-dimethylphenyl) with a heterocyclic triazole core modified by a pyridine ring. The compound’s synthesis likely follows established methods for analogous triazole derivatives, involving alkylation of triazole-thiones with α-chloroacetamides in basic conditions (e.g., KOH) .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-4-24-18(15-6-5-9-20-11-15)22-23-19(24)26-12-17(25)21-16-8-7-13(2)14(3)10-16/h5-11H,4,12H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWOPKFPVZZWPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)C)C)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
557065-37-9 | |
| Record name | N-(3,4-DIMETHYLPHENYL)-2-{[4-ETHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This method provides access to pharmacologically active compounds with high yields.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the triazole moiety, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
a) Phenyl Ring Modifications
- N-(3,5-Dimethoxyphenyl) Analog ():
Replacement of the 3,4-dimethylphenyl group with a 3,5-dimethoxyphenyl group introduces electron-donating methoxy substituents. Methoxy groups enhance solubility via polarity but may reduce membrane permeability compared to methyl groups. Such substitutions are linked to altered receptor binding in antimicrobial and anti-inflammatory assays .
N-(2,3-Dimethylphenyl) Analog ():
The positional isomerism (2,3-dimethyl vs. 3,4-dimethylphenyl) affects steric hindrance and electronic distribution. The 3,4-dimethyl configuration may offer better π-π stacking interactions in hydrophobic binding pockets compared to the ortho-substituted variant .- This substituent is advantageous in compounds targeting intracellular enzymes or receptors requiring protonation for activity .
b) Pyridine and Triazole Ring Modifications
- Pyridin-4-yl vs. Pyridin-3-yl ( vs. Target Compound):
The pyridin-3-yl group in the target compound places the nitrogen at the meta position, whereas pyridin-4-yl (para) analogs (e.g., ) position the nitrogen for distinct hydrogen-bonding interactions. Pyridin-3-yl derivatives may exhibit enhanced binding to kinases or receptors preferring meta-oriented heterocycles .
- Triazole Substituents (–12):
Derivatives with 4-chlorophenyl, 2-thienyl, or sulfamoylphenyl groups on the triazole ring demonstrate how electronegative substituents (e.g., Cl, SO₂NH₂) improve oxidative stability and target affinity. The target compound’s 4-ethyl group provides moderate hydrophobicity, balancing lipophilicity and metabolic clearance .
Physicochemical and Pharmacokinetic Properties
- Solubility and LogP: The 3,4-dimethylphenyl group confers moderate lipophilicity (predicted LogP ~3.5), favoring blood-brain barrier penetration. Analogs with polar substituents (e.g., 4-(dimethylamino)phenyl, ) show higher aqueous solubility but reduced LogP (~2.8), limiting CNS uptake .
Metabolic Stability:
Ethyl and methyl groups on the triazole ring (target compound) are metabolically stable compared to allyl or propargyl substituents (), which are prone to oxidative degradation .
Key Research Findings and Trends
Electron-Withdrawing vs. Donating Groups: Electron-withdrawing substituents (e.g., -Cl, -NO₂) on the phenyl ring enhance antimicrobial activity but may reduce anti-exudative effects. The target compound’s methyl groups balance moderate activity with metabolic stability .
Heterocycle Positioning:
Pyridin-3-yl derivatives show distinct target selectivity compared to pyridin-4-yl analogs, likely due to spatial orientation in binding sites .
Synthetic Flexibility: The triazole-thioacetamide scaffold allows modular synthesis, enabling rapid diversification for structure-activity relationship (SAR) studies .
Biological Activity
N-(3,4-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound can be represented by the following molecular formula:
The structural formula highlights key functional groups that may contribute to its biological activity.
Anticancer Activity
Recent studies indicate that derivatives of triazole compounds exhibit significant anticancer properties. For instance, a related compound demonstrated enhanced cytotoxicity against various cancer cell lines with an IC50 value as low as 0.3 μM. The mechanism appears to involve the inhibition of cell growth and induction of apoptosis in sensitive cell lines, particularly acute lymphoblastic leukemia (ALL) and neuroblastoma (NB) cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| MX69 | ALL | 7.5 | Baseline |
| N-(3,4-dimethylphenyl)-2-{...} | ALL | 0.3 | Significant increase in potency |
| N-(3,4-dimethylphenyl)-2-{...} | NB | 0.5–1.2 | Moderate potency |
The biological activity of this compound is hypothesized to be linked to its ability to interact with cellular targets involved in proliferation and apoptosis. The triazole ring is known for its role in inhibiting enzymes related to cancer cell growth and survival pathways.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that compounds similar to this compound exhibited significant cytotoxic effects. These findings were corroborated by colony formation assays which showed a marked reduction in colony size and number upon treatment with these compounds .
- Structure-Activity Relationship (SAR) : The SAR analysis indicates that modifications on the phenyl and pyridine rings significantly influence the anticancer activity. Specifically, the presence of electron-withdrawing groups enhances potency against targeted cancer cells .
Q & A
Basic: What synthetic strategies are recommended for optimizing the multi-step synthesis of N-(3,4-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
Answer:
The synthesis involves sequential reactions: (i) formation of the triazole core via cyclization of thiosemicarbazides, (ii) sulfanyl-acetamide coupling using reagents like 2-chloroacetamide under basic conditions, and (iii) purification via column chromatography. Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for triazole ring formation .
- Catalysts : Copper(I) iodide improves regioselectivity during cyclization .
- Temperature control : Reflux conditions (80–100°C) for triazole synthesis, followed by room-temperature coupling to avoid acetamide hydrolysis .
Yield improvements (up to 65%) are achieved by iterative recrystallization in ethanol-water mixtures .
Basic: Which spectroscopic techniques are critical for structural validation of this compound?
Answer:
- 1H/13C NMR : Assign aromatic protons (δ 7.1–8.5 ppm) and pyridin-3-yl signals (δ 8.1–8.9 ppm) to confirm regiochemistry .
- IR Spectroscopy : Validate sulfanyl (C–S stretch at ~680 cm⁻¹) and acetamide (N–H bend at ~1550 cm⁻¹) functionalities .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (calculated: 437.52 g/mol) with <2 ppm error .
For crystallinity assessment, X-ray diffraction is recommended but requires high-purity crystals .
Basic: What in vitro assays are suitable for preliminary biological screening?
Answer:
- Antifungal Activity : Broth microdilution assays against Candida albicans (MIC90 values) and Aspergillus fumigatus .
- Enzyme Inhibition : Fluorometric assays for CYP51 (lanosterol 14α-demethylase) inhibition, a target in fungal ergosterol biosynthesis .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .
Dose-response curves (0.1–100 μM) with positive controls (e.g., fluconazole) are essential for benchmarking .
Advanced: How can computational modeling predict the binding mode of this compound to CYP51?
Answer:
- Molecular Docking : Use AutoDock Vina with CYP51 crystal structures (PDB: 5TZ1) to identify key interactions (e.g., triazole-pyridine coordination to heme iron) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability; analyze RMSD (<2 Å) and hydrogen bond persistence with active-site residues (e.g., Tyr118) .
- Free Energy Calculations : MM-PBSA/GBSA methods estimate binding affinity (ΔG ~ -8.5 kcal/mol correlates with IC50 <1 μM) .
Advanced: What strategies resolve contradictions in biological efficacy across different fungal strains?
Answer:
- Comparative Proteomics : Identify strain-specific CYP51 mutations (e.g., Y132H in C. albicans) via LC-MS/MS .
- Resazurin-Based Viability Assays : Quantify metabolic activity post-treatment to distinguish fungistatic vs. fungicidal effects .
- Synergy Studies : Combine with azoles (e.g., ketoconazole) to test for additive effects in resistant strains .
Advanced: How to conduct SAR studies on triazole-pyridine derivatives of this compound?
Answer:
- Substituent Variation : Synthesize analogs with halogens (Cl, F) at the 3,4-dimethylphenyl group to enhance lipophilicity (logP 2.8–3.5) .
- Bioisosteric Replacement : Replace pyridin-3-yl with pyrazinyl (e.g., N-(3-chlorophenyl) analog in ) to improve solubility.
- Activity Cliffs : Use IC50 heatmaps to identify critical substituents (e.g., ethyl at triazole N4 boosts antifungal activity 10-fold) .
Advanced: What in vitro models assess hepatic metabolic stability?
Answer:
- Liver Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH; monitor parent compound depletion via LC-MS over 60 min (t1/2 >30 min suggests stability) .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to identify off-target interactions .
- Metabolite ID : High-resolution LC-QTOF detects phase I metabolites (e.g., hydroxylation at the triazole methyl group) .
Advanced: How to determine thermodynamic solubility in physiological buffers?
Answer:
- Shake-Flask Method : Saturate compound in PBS (pH 7.4) or FaSSIF (fasted-state simulated fluid) at 37°C for 24 hr; quantify supernatant via HPLC (λ = 254 nm) .
- Thermodynamic Parameters : Calculate solubility (e.g., 12 μg/mL in PBS) and Gibbs free energy (ΔGsol) using van’t Hoff plots from data at 25–45°C .
Advanced: How is regioselectivity controlled during triazole ring formation?
Answer:
- Base Selection : K2CO3 in DMF favors 1,4-disubstituted triazole over 1,5-isomers (95:5 ratio) via deprotonation-guided cyclization .
- Microwave-Assisted Synthesis : Short reaction times (10 min at 120°C) reduce side-product formation .
- Monitoring : TLC (silica, ethyl acetate/hexane 3:7) tracks regioselectivity; Rf values differ by ~0.2 between isomers .
Advanced: What methods validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Lyse fungal cells after compound treatment, heat to 50–60°C, and quantify soluble CYP51 via Western blot .
- Click Chemistry Probes : Incorporate alkyne tags into the acetamide group for pull-down assays and target identification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
